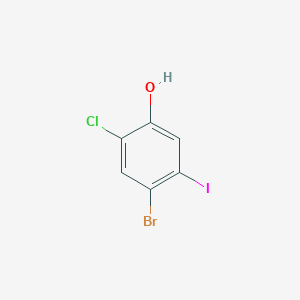

4-Bromo-2-chloro-5-iodophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated phenolic compounds often involves electrophilic substitution reactions, where an electrophile replaces a hydrogen atom in a phenol molecule. For instance, the formation of bromophenols can result from the chlorination of water containing phenol and bromide ion, as shown in the production of 2,4,6-tribromophenol . Similarly, the synthesis of 4-Bromo-2-chloro-5-iodophenol would likely involve a stepwise halogenation process where each halogen is introduced sequentially or simultaneously under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction, as demonstrated in the studies of Schiff base ligands related to 4-Bromo-2-chloro-5-iodophenol . These compounds often exhibit interesting structural features due to the presence of halogen atoms, which can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including further halogenation, oxidation, and substitution. For example, bromophenols can transform during chlorination processes, involving electrophilic substitution reactions and single-electron transfer reactions . The presence of different halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a complex reactivity pattern, potentially leading to a variety of transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties include solubility, melting and boiling points, and reactivity towards other chemicals. For example, the kinetics of formation and the mechanisms of transformation of bromophenols during water chlorination have been studied to assess taste and odor development, indicating that these compounds have significant sensory impacts at low concentrations . The presence of multiple halogens in 4-Bromo-2-chloro-5-iodophenol would likely result in a compound with distinct physical and chemical properties, potentially including a high degree of reactivity and specific sensory characteristics.

Aplicaciones Científicas De Investigación

Supramolecular Equivalence and Crystal Structures

- Supramolecular Equivalence in Crystal Structures : 4-(4′-Iodo)phenoxyaniline, a compound related to 4-Bromo-2-chloro-5-iodophenol, demonstrates isostructurality with its bromo, chloro, and ethynyl counterparts. This suggests similar behaviors in crystal structures among these derivatives (Dey & Desiraju, 2004).

Photoreaction Mechanisms

- Photoreaction Mechanisms : Studies on related bromophenols reveal insights into the photoreaction mechanisms in low-temperature matrices. This includes the production of certain cyclohexadienones and the branching ratio between various reaction pathways (Akai, Kudoh, Takayanagi, & Nakata, 2002).

Environmental Degradation

- Anaerobic Degradation of Halogenated Phenols : Research shows that sulfidogenic consortia can utilize compounds like 4-bromophenol and 4-iodophenol, suggesting potential applications in bioremediation and environmental degradation of similar halogenated compounds (Häggblom & Young, 1995).

Chemical Synthesis and Structures

- Chemical Synthesis and Analysis : The synthesis and characterization of complexes involving similar halophenols, like the oxido-vanadium(V) complex with tridentate Schiff base ligands, contribute to the understanding of molecular structures and bonding behaviors (Sheikhshoaie, Ebrahimipour, Crochet, & Fromm, 2015).

Molecular Catalysis

- Molecular Catalysis : Studies on the cyclisation of halopropyl-nitrophenols, closely related to 4-Bromo-2-chloro-5-iodophenol, provide insights into molecular catalysis and nucleophilic substitution reactions (Schmidtchen, 1986).

Environmental Transformation

- Transformation in Aquatic Environments : Research on chlorination processes in wastewater treatment and the transformation of halophenols in these conditions is crucial for understanding the environmental fate of these compounds (Liu, Zhang, & Li, 2017).

Adsorptive Removal Mechanisms

- Adsorptive Removal Mechanisms : Studies on the adsorptive removal of halophenols like 4-chlorophenol and 4-bromophenol from aqueous solutions provide valuable insights into water purification techniques and the removal of toxic compounds from water (Yankovych, Melnyk, & Václavíková, 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that halogenated phenols can participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom .

Biochemical Pathways

Halogenated phenols can potentially influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s molecular weight (33335 g/mol) and solid physical form suggest that its bioavailability may be influenced by factors such as solubility and permeability .

Result of Action

Halogenated phenols can potentially cause various cellular effects due to their reactivity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-iodophenol . For instance, its storage and shipping temperatures are ambient, suggesting that extreme temperatures might affect its stability .

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTGJCONBCCZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-iodophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)